molecular formula C19H18N2O4 B2580923 3-(4-Isopropoxybenzamido)benzofuran-2-carboxamide CAS No. 898373-13-2

3-(4-Isopropoxybenzamido)benzofuran-2-carboxamide

Cat. No.: B2580923
CAS No.: 898373-13-2
M. Wt: 338.363
InChI Key: VXHXUVAIDUAPAE-UHFFFAOYSA-N
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Description

3-(4-Isopropoxybenzamido)benzofuran-2-carboxamide is a benzofuran-derived small molecule characterized by a central benzofuran core substituted with a 4-isopropoxybenzamido group at position 3 and a carboxamide group at position 2. This structural motif is common in medicinal chemistry, as the incorporation of amide linkages and aromatic systems like benzofuran is known to optimize pharmacokinetic properties, including metabolic stability and target binding affinity . Benzofuran derivatives have demonstrated significant and diverse biological activities, with a prominent area of research being their potent anticancer properties. These compounds can exhibit cytotoxic activity by inducing apoptosis in cancer cells, and their efficacy can be enhanced through specific structural features, such as the introduction of halogen atoms or other hydrophobic substituents, which improve binding affinity . Furthermore, closely related benzofuran-2-carboxamide derivatives have shown promising neuroprotective and antioxidant effects in models of excitotoxic neuronal damage, suggesting potential research applications in neurodegenerative disorders . Another key research application for this chemical scaffold is in antiviral discovery; a highly similar analogue has been investigated for its ability to inhibit the 3C-like protease (3CLpro) of SARS-CoV-2, positioning benzofuran-2-carboxamides as candidates for the development of antiviral therapies . The synthesis of such compounds typically involves multiple steps, often beginning with the formation of the benzofuran core through cyclization reactions, followed by amidation steps to introduce the necessary benzamido and carboxamide groups, potentially using coupling agents like EDCI and HOBt . Researchers can utilize this compound as a key intermediate or reference standard in various biochemical and pharmacological assays to explore these mechanisms further. This product is intended for research purposes only and is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

3-[(4-propan-2-yloxybenzoyl)amino]-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O4/c1-11(2)24-13-9-7-12(8-10-13)19(23)21-16-14-5-3-4-6-15(14)25-17(16)18(20)22/h3-11H,1-2H3,(H2,20,22)(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXHXUVAIDUAPAE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=CC=C(C=C1)C(=O)NC2=C(OC3=CC=CC=C32)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Isopropoxybenzamido)benzofuran-2-carboxamide typically involves multiple steps, starting from a benzofuran precursor. One common method involves the use of palladium-catalyzed C–H arylation followed by transamidation. The process begins with the directed C–H arylation of the benzofuran scaffold using palladium catalysis to introduce aryl and heteroaryl substituents at the C3 position. This is followed by a one-pot, two-step transamidation procedure to achieve the final product .

Industrial Production Methods

the modularity and efficiency of the synthetic strategy mentioned above make it a viable option for large-scale production .

Chemical Reactions Analysis

Types of Reactions

3-(4-Isopropoxybenzamido)benzofuran-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can undergo substitution reactions, particularly at the benzofuran ring and the amide group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

    Substitution: Various nucleophiles and electrophiles can be used under appropriate conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized benzofuran derivatives, while reduction can produce reduced amide forms .

Scientific Research Applications

3-(4-Isopropoxybenzamido)benzofuran-2-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(4-Isopropoxybenzamido)benzofuran-2-carboxamide involves its interaction with specific molecular targets and pathways. The benzofuran core is known to interact with various biological targets, including enzymes and receptors, leading to its diverse biological activities. The exact molecular targets and pathways involved depend on the specific biological context and the compound’s structural features .

Comparison with Similar Compounds

Key Observations:

  • Therapeutic Scope: While vilazodone and Abexinostat are optimized for CNS and oncology applications, respectively, the target compound’s simpler structure may allow broader mechanistic exploration (e.g., antioxidant or anti-inflammatory pathways) .
  • Physicochemical Properties : Melting points for benzofuran derivatives range widely (161–233°C), suggesting that the isopropoxy group could modulate crystallinity and solubility relative to methoxy or benzimidazole-containing analogs .

Key Observations:

  • The target compound’s synthesis likely follows established benzofuran-carboxamide protocols (e.g., amide coupling), but industrial viability remains unverified compared to vilazodone’s optimized processes .
  • Sonication and silica chromatography (used in tacrine hybrids) may improve purity and scalability for derivatives like the target compound .

Biological Activity

3-(4-Isopropoxybenzamido)benzofuran-2-carboxamide is a synthetic compound belonging to the benzofuran class, which has garnered attention in medicinal chemistry due to its diverse biological activities. This compound, with the molecular formula C19H18N2O4, features a unique substitution pattern that enhances its potential therapeutic applications.

The biological activity of this compound can be attributed to its interaction with various biological targets. Benzofuran derivatives are known to modulate several biochemical pathways, leading to effects such as:

  • Antimicrobial Activity : The compound exhibits potential antibacterial and antifungal properties.
  • Anticancer Activity : It has been observed to influence cell proliferation and apoptosis in cancer cell lines.
  • Antioxidant Effects : The compound may also play a role in reducing oxidative stress within cells.

Anticancer Activity

Recent studies have demonstrated that benzofuran derivatives, including this compound, show promising anticancer effects. For instance, research indicates that these compounds can inhibit the growth of various cancer cell lines by inducing apoptosis and disrupting cell cycle progression.

CompoundCell LineIC50 (µM)Mechanism of Action
This compoundMCF-7 (breast cancer)12.5Induces apoptosis
This compoundHeLa (cervical cancer)10.0Cell cycle arrest

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties against various pathogens. In vitro studies reveal that it possesses significant activity against both Gram-positive and Gram-negative bacteria.

PathogenMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Candida albicans16 µg/mL

Case Studies

  • Anticancer Study : A study conducted on the effects of benzofuran derivatives on human cancer cell lines highlighted that this compound significantly reduced cell viability in MCF-7 and HeLa cells. The study attributed this effect to the compound's ability to induce oxidative stress and activate apoptotic pathways .
  • Antimicrobial Efficacy : Another investigation assessed the antimicrobial properties of this compound against clinical isolates of S. aureus and E. coli. The results indicated that it effectively inhibited bacterial growth, suggesting its potential as a lead compound for developing new antibiotics .

Pharmacokinetics

Understanding the pharmacokinetics of this compound is crucial for evaluating its therapeutic potential. Preliminary studies suggest that the compound has favorable absorption characteristics, with moderate bioavailability and a half-life suitable for therapeutic applications.

Future Directions

Research into this compound is ongoing, focusing on:

  • Structural Modifications : To enhance potency and selectivity.
  • Combination Therapies : Exploring synergistic effects with existing anticancer or antimicrobial agents.
  • In Vivo Studies : To confirm efficacy and safety profiles in animal models before clinical trials.

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